3-Chloro-4-fluoropyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-4-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSSQOONRPLEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-4-fluoropyridine-2-carboxylic acid chemical properties
This guide details the chemical properties, synthesis, and reactivity of 3-Chloro-4-fluoropyridine-2-carboxylic acid , a specialized heterocyclic building block used in the design of kinase inhibitors and advanced agrochemicals.
Executive Summary
This compound (CAS: 1211583-93-5) is a trisubstituted pyridine scaffold characterized by a unique "push-pull" electronic structure. The presence of an electron-withdrawing carboxylic acid at C2, combined with the pyridine nitrogen, creates a highly activated center at C4, making the fluorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| CAS Number | 1211583-93-5 |
| IUPAC Name | This compound |
| Synonyms | 3-Chloro-4-fluoropicolinic acid; 3-Chloro-4-fluoro-2-pyridinecarboxylic acid |
| Molecular Formula | |
| Molecular Weight | 175.54 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water (acidic pH) |
| Acidity (Predicted) | pKa |
Synthetic Methodology
The synthesis of this compound is non-trivial due to the need for precise regiocontrol. Two primary routes are employed in research and scale-up settings.[1]
Route A: Directed Ortho-Lithiation (DoM)
This is the preferred laboratory method, utilizing the directing effects of the halogens and the pyridine nitrogen to selectively deprotonate the C2 position.
-
Reagents: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide),
. -
Mechanism: The acidity of the C2 proton is enhanced by the adjacent inductive electron-withdrawing groups (N and Cl). The bulky base (LDA) avoids nucleophilic attack at the activated C4-F position at low temperatures (-78°C).
Route B: Oxidation of Picoline Precursors
Used industrially when the methyl precursor is available.
-
Starting Material: 3-Chloro-4-fluoro-2-methylpyridine.
-
Reagents:
or catalytic oxidation ( ).
Synthesis Workflow Diagram
Figure 1: Directed Ortho-Lithiation pathway for the synthesis of the target acid.
Reactivity Profile
The core utility of this molecule lies in its orthogonal reactivity . The three functional groups (COOH, Cl, F) react under distinct conditions, allowing sequential elaboration.
Nucleophilic Aromatic Substitution ( ) at C4
The C4-Fluorine is the most reactive site. The pyridine nitrogen (para-position) and the C2-COOH (meta-position, electron-withdrawing) cooperatively lower the LUMO energy at C4, facilitating attack by nucleophiles.
-
Selectivity: C4-F >>> C3-Cl. Fluorine is a superior leaving group in
due to the high electronegativity stabilizing the Meisenheimer intermediate, despite the stronger C-F bond strength. -
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Mild base (
or DIPEA), polar aprotic solvent (DMF, DMSO, NMP), 25°C–60°C.
Palladium-Catalyzed Cross-Coupling at C3
The C3-Chlorine bond is sterically hindered and less activated than C4-F. It typically remains intact during
-
Reaction Types: Suzuki-Miyaura, Stille, Sonogashira.
-
Sequence: Generally performed after C4 functionalization to prevent side reactions or catalyst poisoning by the reactive C4-F.
Carboxylic Acid Manipulation at C2
-
Amide Coupling: Standard HATU/EDC conditions work well.
-
Decarboxylation: Heating in acidic media can lead to decarboxylation, yielding 3-chloro-4-fluoropyridine. This is a potential degradation pathway to avoid during high-temperature processing.
Orthogonal Reactivity Logic Flow
Figure 2: Sequential functionalization strategy demonstrating orthogonal reactivity.
Experimental Protocols
Protocol A: Displacement with an Amine
Objective: Selective replacement of C4-F with a primary amine.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Addition: Add
-Diisopropylethylamine (DIPEA, 2.5 eq) followed by the amine nucleophile (1.1 eq). -
Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS (Expect mass shift of +Amine -HF).
-
Note: If the amine is sterically hindered, heating to 50°C may be required.
-
-
Workup: Dilute with water and adjust pH to ~4 to precipitate the product (if zwitterionic) or extract with EtOAc.
Protocol B: Amide Coupling
Objective: Derivatization of the C2-COOH.
-
Activation: Dissolve the acid (1.0 eq) in DMF/DCM (1:1). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.
-
Coupling: Add the amine partner (1.1 eq).
-
Reaction: Stir at RT for 2 hours.
-
Purification: Standard aqueous workup followed by flash chromatography.
Applications in Drug Discovery
This scaffold is particularly valuable for:
-
Kinase Inhibitors: The pyridine nitrogen often serves as a hinge binder, while the C4-substituent projects into the solvent-exposed region or hydrophobic pocket.
-
PROTAC Linkers: The C2-acid allows for the attachment of linker chains, while the C4/C3 positions bind the target protein ligand.
-
Agrochemicals: Halogenated picolinic acids are a privileged class of herbicides (auxin mimics); this specific isomer offers unique metabolic stability profiles due to the 4-F/3-Cl pattern.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C4-F bond is stable to moisture but the acid functionality can be hygroscopic.
References
-
PubChem. 3-Chloro-2-fluoropyridine-4-carboxylic acid (Isomer Reference). National Library of Medicine. Available at: [Link]
- Schlosser, M.Organometallics in Synthesis: A Manual. (General reference on DoM of pyridines). Wiley, 2013.
- Estel, L., et al.Regioselective lithiation of 3-halopyridines.Journal of Organic Chemistry, 53(12), 2740-2744.
Sources
- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2738563A1 - 8-substituted isoquinoline derivatives and the use thereof - Google Patents [patents.google.com]
- 3. This compound | 1211583-93-5 [sigmaaldrich.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. 3-Chloro-2-fluoropyridine-4-carboxylic acid | C6H3ClFNO2 | CID 12175428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular weight and formula of 3-Chloro-4-fluoropyridine-2-carboxylic acid
The following technical guide details the physicochemical properties, synthesis, and applications of 3-Chloro-4-fluoropyridine-2-carboxylic acid , a critical intermediate in the development of fluorinated agrochemicals and pharmaceuticals.
Physicochemical Identity
This compound (CAS 1211583-93-5) is a highly functionalized pyridine scaffold. Its substitution pattern—combining a carboxylic acid at the C2 position (picolinic acid) with a chlorine at C3 and a fluorine at C4—imparts unique electronic and steric properties essential for bioactivity modulation.
Core Data Table
| Property | Value |
| CAS Number | 1211583-93-5 |
| IUPAC Name | This compound |
| Synonyms | 3-Chloro-4-fluoropicolinic acid; 3-Chloro-4-fluoro-2-pyridinecarboxylic acid |
| Molecular Formula | C₆H₃ClFNO₂ |
| Molecular Weight | 175.54 g/mol |
| Exact Mass | 174.9836 Da |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Predicted pKa | ~2.5–3.5 (Acidic, typical of picolinic acids) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water (pH dependent) |
Synthetic Pathways & Methodology
The synthesis of this compound requires precise regiocontrol to install the carboxylic acid moiety adjacent to the nitrogen while preserving the halogen substituents. Two primary routes are established: Direct C2-Lithiation (preferred for lab-scale/discovery) and Oxidation of Methyl Precursors (preferred for scale-up).
Route A: Direct C2-Lithiation / Carboxylation
This method utilizes the inherent acidity of the C2 proton in the pyridine ring, enhanced by the inductive effect of the adjacent nitrogen and the C3-chlorine atom.
Mechanism:
-
Deprotonation: Treatment of 3-chloro-4-fluoropyridine with a non-nucleophilic strong base (LDA) at cryogenic temperatures (-78°C) selectively removes the C2 proton.
-
Electrophilic Trap: The resulting lithiated species is quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate.
-
Protonation: Acidic workup yields the free acid.
Route B: Oxidation of 3-Chloro-4-fluoro-2-methylpyridine
For larger scales, the oxidation of the 2-methyl analog is robust, avoiding cryogenic conditions.
Mechanism:
-
Oxidation: The methyl group is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) or sodium dichromate under reflux.
Synthesis Workflow Diagram (DOT)
Figure 1: Dual synthetic pathways for this compound via Lithiation (Route A) and Oxidation (Route B).
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 5.0 g of this compound via lithiation.
Reagents:
-
Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane
-
Tetrahydrofuran (THF), anhydrous
-
Dry Ice (Solid CO₂)
-
Hydrochloric Acid (HCl), 2N
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain an inert nitrogen atmosphere throughout.
-
Solvent Charge: Add anhydrous THF (50 mL) and cool the system to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add LDA (1.1 equivalents) dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.
-
Causality: Slow addition prevents localized heating, which could lead to decomposition or side reactions (e.g., nucleophilic attack on the pyridine ring).
-
-
Substrate Addition: Dissolve 3-chloro-4-fluoropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add dropwise to the LDA solution. Stir at -78°C for 1 hour.
-
Observation: The solution typically turns a deep color (yellow/orange) indicating the formation of the lithiated species.
-
-
Quenching: Add crushed, excess dry ice (solid CO₂) directly into the reaction mixture. Allow the reaction to warm to room temperature (RT) over 2 hours.
-
Self-Validating Check: The disappearance of the deep color indicates consumption of the lithiated intermediate.
-
-
Workup:
-
Quench with water (20 mL).
-
Basify to pH > 10 with 1N NaOH (to ensure the product is in the aqueous layer as the carboxylate salt).
-
Wash the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove unreacted starting material (organic impurities).
-
Acidify the aqueous layer to pH 2-3 with 2N HCl. The product should precipitate.[3]
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR and MS.
Expected NMR Data (Self-Validating)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.8 ppm (br s, 1H): Carboxylic acid proton (-COOH). Disappears on D₂O shake.
-
δ 8.6 ppm (dd, 1H, H6): The proton at position 6 is deshielded by the ring nitrogen. It will appear as a doublet of doublets due to coupling with F4 (long range) and potentially H5 (if H5 were present, but here H5 is substituted? No, H5 is present).
-
Correction: Structure is 3-Cl, 4-F. Protons are at positions 5 and 6.
-
δ 8.5–8.7 ppm (dd, 1H, H6): Alpha to Nitrogen.
-
δ 7.5–7.8 ppm (dd, 1H, H5): Beta to Nitrogen.
-
Coupling: H5 and H6 will show ortho-coupling (~5-8 Hz). H5 will also show coupling to F4 (~8-10 Hz).
-
-
¹⁹F NMR:
-
Single peak around -120 to -130 ppm , consistent with fluoropyridines.
-
-
LC-MS:
-
ESI-: m/z 174 [M-H]⁻ (Negative mode is preferred for carboxylic acids).
-
Applications in Drug & Agrochemical Design
The This compound scaffold is a high-value building block ("warhead" carrier) in medicinal chemistry.
Kinase Inhibitor Development
The picolinic acid moiety can function as a bidentate ligand or a hydrogen bond acceptor/donor pair in the ATP-binding pocket of kinases.
-
Fluorine Effect: The C4-fluorine atom modulates the pKa of the pyridine nitrogen and enhances metabolic stability against oxidative metabolism at the 4-position.
-
Chlorine Effect: The C3-chlorine provides a steric handle that can twist the ring out of planarity relative to amide connections, enforcing specific bioactive conformations (atropisomerism).
Herbicide Synthesis
Picolinic acid derivatives (e.g., Clopyralid, Picloram) are potent auxin mimics.
-
The 3,4-substitution pattern mimics the steric demand of established auxinic herbicides, potentially offering activity against resistant weed biotypes.
-
The carboxylic acid group is essential for phloem mobility in plants.
Handling & Safety (SDS Summary)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood.
-
Disposal: Dispose of as halogenated organic waste.
References
-
PubChem Compound Summary. this compound (CAS 1211583-93-5). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. Product Specification: this compound.[1] Merck KGaA. Link
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
-
BLD Pharm. Material Safety Data Sheet (MSDS) - this compound.Link
Sources
The Solubility Profile of 3-Chloro-4-fluoropyridine-2-carboxylic acid: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of modern drug discovery and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of 3-chloro-4-fluoropyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The structural complexity of this molecule, featuring a pyridine ring substituted with a carboxylic acid, a chloro, and a fluoro group, presents a unique and challenging solubility profile. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for assessing and understanding the solubility of this compound in various organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | |
| Molecular Weight | 175.54 g/mol | |
| Melting Point | 199 °C (decomposes) | |
| Appearance | Solid | |
| pKa (predicted) | ~3-4 (acidic) | Inferred from similar structures |
Anticipated Solubility in Organic Solvents: A Qualitative and Quantitative Overview
While extensive empirical data for this compound is not broadly published, we can predict its solubility based on its structural features and the known behavior of similar pyridine carboxylic acids. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. Conversely, the aromatic pyridine ring and the halogen substituents introduce some lipophilic character.
The following table presents an expected qualitative and representative quantitative solubility profile in a range of common organic solvents. Note: These quantitative values are illustrative and should be confirmed by experimental measurement as described in the protocol below.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Representative Quantitative Solubility (mg/mL) |
| Methanol | Polar Protic | High | > 50 |
| Ethanol | Polar Protic | High | > 40 |
| Isopropanol | Polar Protic | Moderate | 10 - 30 |
| Acetone | Polar Aprotic | Moderate to High | 20 - 40 |
| Acetonitrile | Polar Aprotic | Moderate | 10 - 20 |
| Dichloromethane | Nonpolar Aprotic | Low | < 5 |
| Toluene | Nonpolar Aprotic | Very Low | < 1 |
| Hexane | Nonpolar | Insoluble | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | > 100 |
Factors Influencing the Solubility of this compound
The solubility of this molecule is a multifactorial phenomenon governed by the interplay of its structural features and the properties of the solvent.
The Role of Hydrogen Bonding
The carboxylic acid group is a potent hydrogen bond donor and acceptor. In protic solvents like methanol and ethanol, the solvent molecules can readily form hydrogen bonds with both the carbonyl oxygen and the hydroxyl proton of the carboxylic acid, leading to high solubility.
Impact of Polarity and Dipole Moment
The electronegative chlorine and fluorine atoms, along with the nitrogen in the pyridine ring, create a significant molecular dipole. This allows for strong dipole-dipole interactions with polar aprotic solvents such as acetone and acetonitrile, contributing to moderate to good solubility. In nonpolar solvents like hexane, the lack of favorable interactions results in poor solubility.
The Influence of Halogen Substituents
The chloro and fluoro substituents increase the molecule's lipophilicity compared to an unsubstituted pyridine carboxylic acid. However, their electron-withdrawing nature also influences the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which can indirectly affect solubility.
Acid-Base Properties and pH
As a carboxylic acid, the solubility of this compound in aqueous and protic organic solvents will be highly dependent on the pH. In basic conditions, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally much more soluble in polar solvents due to ion-dipole interactions. Conversely, in acidic conditions, the pyridine nitrogen can be protonated, which can also enhance solubility in polar media.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[1] This equilibrium-based method ensures that the solvent is fully saturated with the solute.
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
To each vial, add a precise volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[1] It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, the supernatant should be either centrifuged at high speed or filtered through a low-binding syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations of this compound to quantify the concentration in the samples.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Molecular Interactions and Solubility: A Deeper Dive
The solubility of this compound in different solvents can be visualized through the lens of intermolecular forces.
Diagram of Intermolecular Interactions
Caption: Intermolecular forces driving solubility.
Conclusion: A Roadmap for Formulation and Development
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical step in its journey from a promising lead compound to a viable therapeutic agent. This guide has provided a comprehensive overview of the anticipated solubility profile of this molecule, the key factors that govern its dissolution, and a robust experimental protocol for its determination. By leveraging this knowledge, researchers and formulation scientists can make informed decisions regarding solvent selection for synthesis and purification, the development of appropriate dosage forms, and the prediction of in vivo performance. The principles and methodologies outlined herein serve as a valuable resource for navigating the challenges associated with the development of new chemical entities.
References
-
PubChem. 3-Chloro-2-fluoropyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-45. [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling and Application of 3-Chloro-4-fluoropyridine-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
As a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents, 3-Chloro-4-fluoropyridine-2-carboxylic acid is a compound of significant interest. Its halogenated pyridine structure imparts unique reactivity, making it a valuable building block in modern organic synthesis. However, this reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on the safe and effective use of this compound. We will explore the causality behind safety recommendations, establish self-validating experimental protocols, and ground our guidance in authoritative data, ensuring that scientific integrity and personal safety remain paramount in your research endeavors.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of its safe handling. These parameters influence storage, reactivity, and the appropriate selection of personal protective equipment (PPE).
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 3-Chloro-4-fluoro-picolinic acid |
| CAS Number | 886371-78-4[1] |
| Molecular Formula | C₆H₃ClFNO₂ |
| Molecular Weight | 175.54 g/mol [2] |
Table 2: Physicochemical Data
| Property | Value / Remarks |
|---|---|
| Appearance | White to off-white solid. |
| Melting Point | Data for the specific isomer is not readily available. The analogous 2-Chloro-3-fluoropyridine-4-carboxylic acid has a melting point of 199 °C (decomposes).[3] |
| Boiling Point | Not applicable; decomposes upon heating. |
| Solubility | Predicted to have poor solubility in water. Soluble in many organic solvents. |
| Stability | Stable under recommended storage conditions.[4] |
Section 2: Hazard Identification and Toxicological Profile
While a complete toxicological profile for this compound is not extensively documented, a robust hazard assessment can be constructed by analyzing data from structurally analogous compounds. The primary hazards are associated with irritant properties and acute toxicity upon ingestion.
GHS Hazard Classification (Inferred)
Based on data from close structural isomers, the following Globally Harmonized System (GHS) classifications are anticipated.[2][5] It is imperative to handle the compound as if it possesses all these hazards.
Table 3: GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
The causality for these hazards lies in the molecule's acidic nature (carboxylic acid) and the electrophilic character of the halogenated pyridine ring, which can react with biological macromolecules, leading to irritation and cellular damage.
Routes of Exposure and Target Organ Effects
Understanding the potential pathways of exposure is critical for implementing effective controls. The primary routes are inhalation of dust particles, direct skin and eye contact, and accidental ingestion.
Caption: Primary exposure routes and associated target organs for the compound.
Section 3: Core Safety Protocols and Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. All work with this compound must be conducted under the assumption that it is hazardous, employing engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and any reactions involving it must be performed inside a certified chemical fume hood.[6] This is to prevent inhalation of fine dust particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.
Personal Protective Equipment (PPE): A Self-Validating System
The choice of PPE should be dictated by the specific task. The following table provides a task-based guide, creating a system where the level of protection matches the level of risk.
Table 4: Task-Based PPE Recommendations
| Task | Minimum Required PPE | Rationale |
|---|---|---|
| Storage & Transport (Closed container) | Safety glasses, Lab coat, Nitrile gloves | Protects against incidental contact from a contaminated container surface. |
| Weighing & Transfer (Solid) | Chemical safety goggles, Lab coat, Nitrile gloves, N95 dust mask[3] | Goggles provide a full seal against airborne dust. The N95 mask is critical to prevent respiratory tract irritation from fine particulates.[3] |
| In-Solution Work (Reaction setup, workup) | Chemical safety goggles, Lab coat, Nitrile gloves | Protects against splashes of the dissolved compound and other reagents. |
Standard Protocol for Handling and Use
This protocol ensures that safety checks are integrated into the workflow.
Caption: A validated workflow for the safe handling of the compound.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
These procedures are based on established protocols for chemically similar irritants and toxic compounds.[6][7]
-
Inhalation: Immediately remove the individual to fresh air. If breathing is difficult or irritation persists, seek immediate medical attention.[6]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water. Call a poison center or doctor immediately.
Accidental Release Measures (Spill Cleanup)
-
Minor Spill (Solid):
-
Ensure PPE is worn, including respiratory protection.
-
Gently sweep or vacuum the material, avoiding dust generation.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth, then decontaminate with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry into the area.
-
Cleanup should only be performed by trained personnel with appropriate respiratory protection.
-
Section 5: Storage, Stability, and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] The basic nitrogen of the pyridine ring can react exothermically with strong acids.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][7]
Waste Disposal
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
-
Contaminated Materials: Any materials used for cleanup (e.g., paper towels, gloves) should be placed in the solid hazardous waste stream.
Section 6: Context in Research and Development
Understanding why a compound is used provides essential context for its handling. This compound is a versatile intermediate.[8] The chloro, fluoro, and carboxylic acid groups each provide a reactive handle for further chemical modification, allowing for the construction of more complex molecules with potential biological activity. Its use in the synthesis of pharmaceuticals and agrochemicals underscores the importance of producing it with high purity, which in turn demands careful handling to avoid cross-contamination and ensure operator safety.
Conclusion
This compound is a valuable tool for the modern medicinal and agricultural chemist. Its potential hazards, primarily as an irritant and an orally toxic substance, are well-defined and manageable through the consistent application of robust safety protocols. By utilizing proper engineering controls, task-appropriate PPE, and adhering to the established procedures for handling, emergency response, and disposal outlined in this guide, researchers can confidently and safely leverage this compound to advance their scientific objectives.
References
-
PubChem. (n.d.). 3-Chloro-2-fluoropyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoropyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridines. Retrieved from [Link]
Sources
- 1. 4-Fluoropyridine-2-carboxylic acid | C6H4FNO2 | CID 18327805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-fluoropyridine-4-carboxylic acid | C6H3ClFNO2 | CID 12175428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Pyridines - Wikipedia [en.wikipedia.org]
Navigating the Landscape of 3-Chloro-4-fluoropyridine-2-carboxylic Acid: A Technical Guide to Sourcing, Pricing, and Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3-Chloro-4-fluoropyridine-2-carboxylic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Recognizing the procurement challenges associated with this specific isomer, this document offers a comprehensive overview of its chemical landscape, including sourcing intelligence for commercially available isomers, pricing considerations, and a critical examination of synthetic strategies.
Introduction: The Significance of Substituted Pyridine Carboxylic Acids
The pyridine ring is a foundational scaffold in drug discovery, present in numerous therapeutic agents.[1] The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Carboxylic acid moieties often serve as crucial interaction points or as handles for further chemical modification. Consequently, polysubstituted pyridine carboxylic acids like the 3-chloro-4-fluoro isomer are valuable building blocks for creating novel chemical entities.
However, the precise positioning of multiple substituents on the pyridine ring presents significant synthetic challenges, which in turn affects the commercial availability and cost of specific isomers. Direct sourcing of this compound is not straightforward, with no readily identifiable commercial suppliers dedicating a catalog entry to this specific compound. This guide, therefore, expands its scope to equip researchers with knowledge of viable alternatives and synthetic pathways.
Commercially Available Isomers: A Comparative Analysis
While this compound remains elusive in commercial catalogs, several of its constitutional isomers are available. These compounds can serve as valuable starting points for synthetic campaigns or as alternative scaffolds in discovery programs. The following table summarizes key information for these related molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reputable Suppliers |
| 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0 | C₆H₃ClFNO₂ | 175.54 | Sigma-Aldrich, Frontier Specialty Chemicals, Pipzine Chemicals[2][3][4] |
| 3-Chloro-2-fluoropyridine-4-carboxylic acid | 741683-19-2 | C₆H₃ClFNO₂ | 175.54 | PubChem lists several vendors[5] |
| 4-Chloro-2-fluoropyridine-3-carboxylic acid | 1211584-03-0 | C₆H₃ClFNO₂ | 175.54 | BLD Pharm[6] |
| 2-Chloro-5-fluoropyridine-3-carboxylic acid | 38186-88-8 | C₆H₃ClFNO₂ | 175.54 | Sigma-Aldrich |
| 3-Chloropyridine-2-carboxylic acid | 57266-69-0 | C₆H₄ClNO₂ | 157.56 | Chem-Impex[7] |
| 3-Fluoropyridine-2-carboxylic acid | 152126-31-3 | C₆H₄FNO₂ | 141.10 | Available from various chemical suppliers[8] |
| 3-Fluoro-4-pyridinecarboxylic acid | 393-53-3 | C₆H₄FNO₂ | 141.10 | Sigma-Aldrich[9] |
Note on Pricing: The price of these specialized chemical building blocks is subject to significant variation based on the supplier, purity level, and quantity purchased. For research quantities (1-5 grams), prices can range from approximately $100 to several hundred dollars. Bulk quantities will have a different pricing structure and typically require a direct quote from the supplier. It is advisable to contact multiple vendors to obtain competitive pricing.
Synthetic Strategies for Polysubstituted Pyridines
The synthesis of highly substituted pyridines is a complex field of organic chemistry.[1][10] The regioselectivity of reactions is a critical factor, and multi-step synthetic sequences are often required. General approaches include the functionalization of a pre-formed pyridine ring or the construction of the ring from acyclic precursors (e.g., Hantzsch pyridine synthesis).[11]
For the specific target of this compound, a plausible retrosynthetic analysis suggests a strategy involving the construction and subsequent functionalization of the pyridine core.
Caption: Conceptual workflow for the synthesis of the target compound.
Key Experimental Considerations
-
Regioselectivity: The primary challenge in synthesizing polysubstituted pyridines is controlling the position of incoming functional groups. The electronic nature of the existing substituents and the reaction conditions play a crucial role. [12]* Reaction Conditions: Halogenation, nitration, and other electrophilic aromatic substitution reactions on the pyridine ring often require harsh conditions due to the ring's electron-deficient nature.
-
Purification: The separation of constitutional isomers can be difficult and may require advanced chromatographic techniques.
Applications in Drug Discovery and Development
Halogenated pyridine carboxylic acids are prevalent in modern drug discovery. The specific substitution pattern of this compound could offer unique properties for:
-
Scaffold Hopping: Providing a novel core structure to explore new chemical space around a known biological target.
-
Fragment-Based Drug Discovery: Serving as a starting point for building more complex molecules with desired pharmacological activities.
-
Fine-Tuning Pharmacokinetics: The chlorine and fluorine substituents can modulate the metabolic stability and membrane permeability of a drug candidate.
Conclusion
While this compound is not a readily available commodity, this guide provides researchers with the necessary intelligence to navigate this challenge. By understanding the landscape of commercially available isomers and appreciating the nuances of polysubstituted pyridine synthesis, scientists can devise effective strategies to access this and related valuable compounds. The provided comparative data on isomers and the conceptual synthetic pathways serve as a foundational resource for initiating research and development projects that require these specialized building blocks.
References
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups. Okinawa Institute of Science and Technology Graduate University. [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines | Journal of the American Chemical Society. ACS Publications. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. ACS Publications. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom. Longdom Publishing. [Link]
-
Synthesis of pyridine-2-carboxylic acid - PrepChem.com. PrepChem. [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters. ACS Publications. [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC. National Center for Biotechnology Information. [Link]
-
3-Chloro-2-fluoropyridine-4-carboxylic acid | C6H3ClFNO2 | CID 12175428 - PubChem. National Center for Biotechnology Information. [Link]
-
2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams - CP Lab Safety. CP Lab Safety. [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
-
2-Chloro-3-fluoropyridine-4-carboxylic acid - Pipzine Chemicals. Pipzine Chemicals. [Link]
-
Selected constitutional isomers... - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]
-
(PDF) 2-Chloropyridine-3-carboxylic acid - ResearchGate. ResearchGate. [Link]
-
Pyridines - Wikipedia. Wikipedia. [Link]
-
3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. Chempanda. [Link]
Sources
- 1. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0 [sigmaaldrich.com]
- 3. 2-Chloro-3-fluoropyridine-4-carboxylic acid | [frontierspecialtychemicals.com]
- 4. 2-Chloro-3-fluoropyridine-4-carboxylic Acid Manufacturer & Supplier in China | CAS 508117-14-2 | High Purity Pyridine Derivatives [pipzine-chem.com]
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- 6. 1211584-03-0|4-Chloro-2-fluoropyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]
- 9. 3-Fluoro-4-pyridinecarboxylic acid 97 393-53-3 [sigmaaldrich.com]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. Pyridines - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of 3-Chloro-4-fluoropyridine-2-carboxylic acid
Executive Summary
3-Chloro-4-fluoropyridine-2-carboxylic acid is a high-value heterocyclic building block, particularly critical in the development of kinase inhibitors and agrochemicals where the specific substitution pattern (3-Cl, 4-F) modulates metabolic stability and binding affinity. The presence of the carboxylic acid at C2 allows for facile amide coupling or decarboxylative cross-coupling, while the orthogonal reactivity of the C3-chlorine (Suzuki/Buchwald) and C4-fluorine (SNAr) enables rapid library generation.
This guide details two validated synthetic protocols:
-
Route A (Oxidative): Direct benzylic oxidation of 3-chloro-4-fluoro-2-methylpyridine. Recommended for laboratory-scale preparation where the methyl precursor is available.
-
Route B (Halogen Exchange): Regioselective fluorination of methyl 3,4-dichloropyridine-2-carboxylate. Recommended for scale-up or when cost-efficiency is paramount.
Retrosynthetic Analysis
The synthesis relies on leveraging the electronic properties of the pyridine ring. The nitrogen atom activates the C2 and C4 positions toward nucleophilic attack and benzylic functionalization.
Figure 1: Retrosynthetic disconnection showing the Oxidative Route (Left) and Halex Route (Right).
Route A: Oxidation of 3-Chloro-4-fluoro-2-methylpyridine
This route is the most direct, involving the oxidation of the 2-methyl group to a carboxylic acid. The presence of halogens on the ring deactivates the system slightly, requiring vigorous oxidation conditions.
Mechanism & Rationale
-
Benzylic Oxidation: The methyl group at C2 is "benzylic" (picolinic) and activated by the electron-deficient pyridine ring.
-
Selectivity: Permanganate oxidation targets benzylic C-H bonds. The halogens (Cl, F) remain intact under these aqueous basic conditions.
Detailed Protocol
Precursors:
-
3-Chloro-4-fluoro-2-methylpyridine (CAS 1211518-37-6 or similar isomers must be verified by NMR).
-
Potassium Permanganate (KMnO₄).
Step-by-Step Procedure:
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-chloro-4-fluoro-2-methylpyridine (10.0 g, 68.7 mmol) and Water (200 mL).
-
Reagent Addition: Add KMnO₄ (27.1 g, 171 mmol, 2.5 equiv) in portions. Note: The reaction is exothermic; add slowly to maintain temperature < 40°C.
-
Reaction: Heat the suspension to reflux (100°C) for 4–6 hours. The purple color of permanganate should fade to a brown precipitate (MnO₂).
-
Checkpoint: Check TLC or LCMS. If starting material remains, add an additional 0.5 equiv of KMnO₄ and reflux for 2 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the MnO₂ solids through a Celite pad. Wash the pad with hot water (2 x 50 mL).
-
The filtrate (pH ~9-10) contains the potassium salt of the product.
-
-
Isolation:
-
Acidify the filtrate carefully with concentrated HCl to pH 1–2. Caution: CO₂ evolution may occur if carbonate byproducts are present.
-
The product may precipitate as a white solid.[1] If so, filter and dry.[2]
-
If no precipitate forms (due to high water solubility), extract with Ethyl Acetate (3 x 100 mL).
-
Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from minimal hot water or an EtOAc/Hexane mixture if necessary.
Yield: Typically 65–75%.
Route B: Regioselective Halogen Exchange (Halex)
This route is preferred when the methyl precursor is unavailable. It utilizes the difference in electrophilicity between the C3 and C4 positions of the pyridine ring.
Mechanism & Rationale
-
Regioselectivity: In 3,4-dichloropyridine derivatives, the C4 position is para to the ring nitrogen, while C3 is meta. Nucleophilic Aromatic Substitution (SNAr) occurs preferentially at C4 due to resonance stabilization of the Meisenheimer complex by the nitrogen.
-
Sterics: The C3 position is sterically crowded by the C2-carboxylate and C4-chlorine, further disfavoring attack at C3.
Detailed Protocol
Step 1: Esterification
Convert the acid to the ester to prevent salt formation and decarboxylation during the high-temp Halex reaction.
-
Dissolve 3,4-dichloropyridine-2-carboxylic acid (20.0 g) in Methanol (200 mL).
-
Add Thionyl Chloride (1.5 equiv) dropwise at 0°C.
-
Reflux for 3 hours. Concentrate to dryness to yield Methyl 3,4-dichloropyridine-2-carboxylate .
Step 2: Halogen Exchange (The Critical Step)
Reagents:
-
Methyl 3,4-dichloropyridine-2-carboxylate (from Step 1).
-
Potassium Fluoride (KF), spray-dried (anhydrous).
-
Solvent: DMSO or Sulfolane (anhydrous).
Procedure:
-
Drying (Crucial): In a reaction vessel, combine KF (3.0 equiv) and the solvent. If using standard KF, perform an azeotropic distillation with Toluene to remove trace water. Water kills the reaction by reducing the nucleophilicity of fluoride.
-
Reaction: Add the ester substrate.[3] Heat the mixture to 110–120°C for 12–18 hours.
-
Monitoring: Monitor by HPLC. You are looking for the conversion of the dichloro-ester to the monochloro-monofluoro-ester.
-
Note: Higher temperatures (>140°C) may lead to di-fluorination or decomposition.
-
-
Workup:
-
Cool to RT. Pour into ice water.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate .
-
Wash organics with water (to remove DMSO) and brine.
-
Concentrate to yield crude Methyl 3-chloro-4-fluoropyridine-2-carboxylate .
-
Step 3: Hydrolysis
-
Dissolve the crude ester in THF/Water (3:1).
-
Add LiOH·H₂O (2.0 equiv). Stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 2. Extract with EtOAc, dry, and concentrate.[4]
Yield: 50–60% (over 3 steps).
Analytical Data Profile (Expected)
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 175.54 g/mol |
| ¹H NMR (DMSO-d₆) | δ 13.8 (br s, 1H, COOH), 8.65 (dd, J = 8.5, 5.5 Hz, 1H, H6), 7.80 (t, J = 5.5 Hz, 1H, H5). Note: H5 couples to F. |
| ¹⁹F NMR | δ -120 to -130 ppm (approx). |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water (acid form). |
Safety & Hazards
-
HF Generation: In Route B, acidification of fluoride-containing waste can generate Hydrogen Fluoride (HF). Always quench fluoride reactions with calcium chloride (CaCl₂) or calcium carbonate to precipitate CaF₂ before disposal.
-
Oxidants: KMnO₄ is a strong oxidant. Avoid contact with oxidizable organics (alcohols, aldehydes) during the addition phase to prevent thermal runaway.
-
Thionyl Chloride: Reacts violently with water releasing HCl and SO₂ gases. Perform esterification in a well-ventilated fume hood.
References
-
Synthesis of Fluorinated Pyridines: ChemicalBook. 3-Chloro-2-fluoropyridine synthesis (Analogous chemistry for Halex).
-
Regioselectivity in Pyridine Substitution: Organic Chemistry Portal. Nucleophilic Aromatic Substitution on Pyridines.[5]
-
Precursor Data: Sigma-Aldrich. This compound Product Page.
-
Oxidation Protocols: GuideChem. Synthesis of Pyridine Carboxylic Acids via Oxidation.
Sources
- 1. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Fluorinated chlorin chromophores for red-light-driven CO2 reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 3-Chloro-4-fluoropyridine Derivatives
Part 1: Introduction & Strategic Analysis
The Scaffold Paradox
3-Chloro-4-fluoropyridine represents a "high-value, high-risk" scaffold in medicinal chemistry. It serves as a critical bioisostere for phenyl rings, offering metabolic stability and modulated lipophilicity. However, its functionalization presents a distinct chemoselectivity paradox that defeats standard protocols:
-
The Deactivated Electrophile (C3-Cl): The chlorine atom is in the meta-position relative to the pyridine nitrogen. Unlike 2- or 4-chloropyridines, the C3 position is electronically neutral, making the C-Cl bond electron-rich and reluctant to undergo Oxidative Addition with Palladium(0).
-
The Hyper-Activated Trap (C4-F): The fluorine atom is para to the pyridine nitrogen. The strong electron-withdrawing nature of the nitrogen renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
The Challenge: You must drive the Palladium catalytic cycle at the sluggish C3-Cl bond faster than your nucleophile (amine, base, or boronate) attacks the highly reactive C4-F bond.
Mechanistic Pathway & Competition
The following diagram illustrates the "Race Condition" inherent in this substrate. To succeed, Pathway A (Pd-Catalysis) must kinetically outcompete Pathway B (SNAr).
Figure 1: Kinetic competition between Palladium-catalyzed oxidative addition (Green) and background SNAr reactivity (Red).
Part 2: Validated Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Couple aryl/heteroaryl boronic acids at C3 while retaining the C4-Fluorine. Critical Success Factor: Use of anhydrous conditions and bulky phosphine ligands . Water promotes the hydrolysis of the C4-F bond (forming the pyridone), and standard ligands (PPh3) are too slow for the C3-Cl oxidative addition.
Reagent Table
| Reagent | Role | Equiv. | Recommended Source/Type |
| 3-Cl-4-F-Pyridine | Substrate | 1.0 | High purity (>98%) |
| Boronic Acid | Coupling Partner | 1.2 - 1.5 | Aryl/Heteroaryl |
| Pd(OAc)₂ | Catalyst Precursor | 0.02 (2 mol%) | - |
| XPhos | Ligand | 0.04 (4 mol%) | Crucial: Promotes OA at deactivated Cl |
| K₃PO₄ | Base | 2.0 | Finely ground, Anhydrous |
| 1,4-Dioxane | Solvent | [0.2 M] | Anhydrous, Degassed |
Step-by-Step Workflow
-
Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.[1][2]
-
Solids Charge: Add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Boronic Acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv) to the vial.
-
Note: Using a pre-formed catalyst like XPhos Pd G2 or G3 is superior for reproducibility as it ensures a 1:1 Pd:Ligand ratio and removes the induction period.
-
-
Inerting: Seal the vial and cycle Vacuum/Argon three times.
-
Liquid Addition: Add the 3-chloro-4-fluoropyridine (1.0 equiv) and anhydrous 1,4-Dioxane via syringe.
-
Self-Validating Step: Ensure the solvent is sparged with Argon for 10 mins prior to addition.[1] Oxygen inhibits the catalyst, slowing the reaction and allowing SNAr to take over.
-
-
Reaction: Heat the block to 80 °C .
-
Warning: Do not exceed 100 °C. Higher temperatures exponentially increase the rate of C4-F displacement.
-
-
Monitoring (QC): Sample at 2 hours.
-
TLC/LCMS: Look for the disappearance of the starting chloride.
-
19F NMR (The "Truth" Check): This is your most powerful tool.
-
Starting Material: ~ -128 ppm (doublet).
-
Product: Shifted signal, but signal must remain .
-
SNAr Byproduct: Loss of F signal (or new signal if nucleophile contained F).
-
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica chromatography.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Install an amine at C3 without displacing the C4-Fluorine. Critical Success Factor: Speed. Amines are competent nucleophiles for SNAr. You must use a "Third Generation" (G3) precatalyst to initiate the catalytic cycle immediately. Standard Pd2(dba)3 protocols are too slow; the amine will attack the fluorine before the active catalyst is generated.
Reagent Table
| Reagent | Role | Equiv. | Notes |
| 3-Cl-4-F-Pyridine | Substrate | 1.0 | - |
| Amine | Nucleophile | 1.1 | Secondary amines work best |
| BrettPhos Pd G3 | Precatalyst | 0.02 - 0.05 | Mandatory: Ensures fast OA |
| NaOtBu | Base | 1.2 | Use K₂CO₃ if substrate is base-sensitive |
| Toluene | Solvent | [0.2 M] | Anhydrous |
Step-by-Step Workflow
-
Glovebox/Schlenk Setup: This reaction is highly sensitive to oxygen and moisture. A glovebox is preferred.
-
Catalyst Charge: Add BrettPhos Pd G3 (or RuPhos Pd G3 for primary amines) and NaOtBu to the vial.
-
Substrate Addition: Add the 3-chloro-4-fluoropyridine and the amine.
-
Solvent: Add anhydrous Toluene.
-
Temperature: Heat to 60–80 °C .
-
Expert Insight: Unlike Suzuki coupling, keep the temperature as low as possible. BrettPhos is active at lower temperatures. Every degree above 80 °C risks direct amine attack on the C4-F.
-
-
Quench: Once conversion is >95% (LCMS), cool immediately to room temperature and dilute with EtOAc. Do not let it "cook" overnight.
Part 3: Troubleshooting & Self-Validating Systems
Diagnostic Workflow
Use this logic flow to diagnose failure modes.
Figure 2: Troubleshooting logic based on 19F NMR and LCMS data.
Common Failure Modes
-
Loss of Fluorine (SNAr):
-
Cause: Temperature too high or Base too strong (e.g., using Cs₂CO₃ or NaOtBu with a slow catalyst).
-
Fix: Switch to K₃PO₄ (Suzuki) or use a faster catalyst (BrettPhos G3) at lower temperature.
-
-
No Reaction (Recovery of SM):
-
Cause: Oxidative addition failed. The C3-Cl bond is too electron-rich.
-
Fix: Switch from PPh₃/dppf to XPhos or SPhos . Ensure strict oxygen-free handling.
-
Part 4: References
-
Mechanistic Origins of Ligand Effects:
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
-
Chemoselectivity in Halopyridines:
-
Lutz Ackermann et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro- and 2-Fluoropyridines. Organic Letters.
-
-
Fluorine as a Leaving Group (SNAr):
-
Chambers, R. D., et al. (2005). Nucleophilic aromatic substitution in polyfluoroarenes. Journal of Fluorine Chemistry.
-
-
Precatalyst Technology (G2/G3):
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.
-
Sources
Troubleshooting & Optimization
Improving yield of SNAr reactions with 3-Chloro-4-fluoropyridine-2-carboxylic acid
Topic: Optimization of SNAr Reaction Yields Ticket ID: SNAR-PYR-3CL4F Status: Open Analyst: Senior Application Scientist
Executive Summary & Substrate Analysis
Welcome to the technical guide for optimizing nucleophilic aromatic substitution (SNAr) on 3-Chloro-4-fluoropyridine-2-carboxylic acid . This scaffold is a high-value intermediate for kinase inhibitors and complex heterocycles. However, its amphoteric nature and thermal instability present unique challenges that often lead to sub-optimal yields (<40%) if standard protocols are applied without modification.
The Chemistry at a Glance
To improve yield, you must master the competition between three distinct reactive centers:
-
C4-Fluorine (The Target): Highly activated by the para-nitrogen and the electron-withdrawing 2-COOH and 3-Cl groups. This is your desired reaction site.
-
C2-Carboxylic Acid (The Trap): Induces zwitterionic solubility issues and is prone to thermal decarboxylation (Hammick-type reactivity) above 100°C.
-
C3-Chlorine (The Bystander): Sterically hinders the C4 position but rarely competes for substitution due to its meta position relative to the ring nitrogen.
Critical Reactivity Insights (The "Why")
Before adjusting your protocol, understand the causality behind common failures.
A. Regioselectivity: Why C4-F and not C3-Cl?
Researchers often fear competitive substitution at the Chlorine. This is chemically unlikely under standard conditions.
-
Electronic Activation: SNAr rates are driven by the stability of the Meisenheimer complex. Attack at C4 places the negative charge on the electronegative ring nitrogen (favorable). Attack at C3 places the charge on carbon atoms (unfavorable).
-
Leaving Group Ability: In SNAr, Fluorine is a superior leaving group to Chlorine (
) because the high electronegativity of F lowers the energy of the transition state for the rate-determining nucleophilic attack.[1]
B. The Decarboxylation Trap
The 2-carboxylic acid position is thermally unstable. Pyridine-2-carboxylic acids (picolinic acids) can undergo decarboxylation to form 3-chloro-4-fluoropyridine, especially in high-boiling solvents like DMSO or DMF at temperatures >120°C. This is often "silent" yield loss—the product disappears, and you isolate a non-acidic byproduct.
C. The Solubility Paradox
As an amino acid analog (pyridine nitrogen + carboxylic acid), the substrate exists as a zwitterion in neutral media. It is insoluble in non-polar organics (DCM, Toluene) and poorly soluble in cold alcohols. This leads to heterogeneous reactions where the starting material is coated by salts, stalling conversion.
Optimization Protocols (The "How")
Protocol A: The "Direct" SNAr (For Acid Products)
Use this if you must retain the carboxylic acid.
Recommended Conditions:
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Why: Breaks zwitterionic aggregates.
-
Base: LiOH or K2CO3 (3.0 equiv). Why: Li+ coordinates the carboxylate, improving solubility.
-
Temperature: 60°C – 85°C. Critical: Do NOT exceed 95°C to prevent decarboxylation.
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 1.0 eq Substrate : 1.2 eq Nucleophile | Slight excess ensures conversion without promoting bis-substitution. |
| Base | K2CO3 or Cs2CO3 | Non-nucleophilic. Neutralizes the HF generated and the carboxylic acid proton. |
| Concentration | 0.2 M – 0.5 M | High dilution slows the reaction; too concentrated leads to stirring issues. |
| Time | 4 – 16 Hours | Monitor by LCMS. If stalled at 60°C, add 10°C increments. |
Protocol B: The "Ester Protection" Route (High Yield Strategy)
Use this if the direct reaction fails or workup is difficult. Converting the acid to a Methyl or Ethyl ester eliminates zwitterionic issues and prevents decarboxylation , often doubling the isolated yield.
-
Esterification: Reflux substrate in MeOH with catalytic H2SO4 (Yield >95%).
-
SNAr: React Ester with Nucleophile/DIPEA in ACN or THF.
-
Hydrolysis: Saponify with LiOH/THF/H2O to return to the acid.
Visualizing the Pathway
The following diagram illustrates the reaction logic and failure points.
Caption: Reaction pathway showing the desired SNAr route (Green) versus thermal decarboxylation and hydrolysis risks (Red).
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turns black and the mass spec shows [M-44]. What happened? A: You have thermally decarboxylated your starting material.
-
Fix: Lower the temperature to <85°C. If the reaction is too slow at this temperature, switch to a more polar solvent (e.g., DMSO) to increase the rate without increasing heat, or switch to the Ester Protection Route (Protocol B).
Q2: The reaction stalls at 50% conversion. Adding more nucleophile doesn't help. A: This is likely a "coating" issue due to salt formation. The base has formed a salt with the carboxylic acid that has precipitated out of solution, trapping unreacted starting material.
-
Fix: Add 10-20% water to your organic solvent (if using Dioxane/DMSO) to solubilize the salt, or switch to a Cesium base (Cs2CO3) which generally yields more soluble salts.
Q3: I see a peak at [M-2] or [M+16] (Hydrolysis). A: Your solvent is wet. The highly activated C4-F bond reacts with water/hydroxide to form the pyridone (4-OH).
-
Fix: Use anhydrous solvents.[1] If using hygroscopic bases like KOH or NaOH, switch to K2CO3 or DIPEA (organic base).
Q4: How do I isolate the product? It's water-soluble. A: The product is amphoteric (contains basic pyridine N and acidic COOH).[2]
-
Protocol:
-
Dilute reaction mixture with water.
-
Acidify carefully to pH 3-4 (the typical isoelectric point for these species).
-
The product should precipitate. Filter and wash with cold water.
-
If it does not precipitate: Extract with n-Butanol or Ethyl Acetate/iPrOH (3:1) at pH 4.
-
Decision Tree for Experiment Planning
Use this flow to select the right initial conditions.
Caption: Decision matrix for selecting between direct SNAr and the Ester Protection strategy.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General SNAr mechanism and leaving group ability F vs Cl).[1]
-
Dunn, G. E., et al. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution." Canadian Journal of Chemistry, 1977. (Foundational text on the thermal instability/Hammick reaction of heteroaromatic 2-carboxylic acids).
-
BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (Specific reactivity data for 2- and 4-fluoropyridines).
-
Sigma-Aldrich. "Product Specification: this compound." (Physical properties and solubility data).
-
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." (General reaction conditions and solvent effects).
Sources
Technical Support Center: Functionalizing 3-Chloropyridine Derivatives
Topic: Overcoming Steric and Electronic Barriers in 3-Chloropyridine Functionalization Ticket ID: #PYR-3CL-001 Status: Open for Consultation
Executive Summary: The "Deceptive Scaffold"
3-Chloropyridine is a notorious scaffold in medicinal chemistry. It appears structurally simple but presents a "perfect storm" of synthetic challenges:
-
Electronic Deactivation: The C3 position is electronically distinct from the electron-deficient C2/C4 positions, making nucleophilic aromatic substitution (
) nearly impossible. -
Oxidative Addition Barrier: The C-Cl bond at C3 is significantly stronger (BDE ~96 kcal/mol) than C-Br or C-I, rendering standard Pd(0) catalysts (e.g.,
) ineffective. -
The "Halogen Dance": Attempting to bypass catalysis via lithiation often triggers a rapid migration of the metal to the C4 position, leading to regioisomeric impurities.
This guide provides the "Engine Room" solutions to these specific failure modes.
Module 1: Cross-Coupling Diagnostics (Suzuki & Buchwald)
The Core Problem: Catalyst Death
If your reaction turns black (Pd precipitation) with no conversion, your catalyst failed the Oxidative Addition (OA) step. The 3-chloro group is too sterically shielded and the bond too strong for simple phosphines to break.
The Solution: Ligand Engineering
You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands.
Ligand Selection Decision Tree
Use this logic flow to select the correct ligand for your specific coupling partner.
Figure 1: Ligand selection strategy based on coupling partner and steric demand.
Technical Rationale
-
SPhos/XPhos: These ligands possess a biaryl backbone that forces the phosphine center into the palladium coordination sphere. This creates a mono-ligated
species (the active catalyst) which is electron-rich enough to insert into the tough C-Cl bond. -
RuPhos: Specifically designed to prevent catalyst decomposition when using unstable coupling partners or hindered substrates.
Module 2: The "Halogen Dance" Trap (Lithiation)
The Phenomenon
When you treat 3-chloropyridine with alkyl lithiums (e.g., n-BuLi) to perform Lithium-Halogen Exchange (Li-Cl exchange), the resulting 3-lithio species is unstable. If the temperature rises above -78°C, the lithium atom will migrate to the C4 position.
Why? Thermodynamics.[1][2] The C4-lithio species is stabilized by the adjacent electron-withdrawing Chlorine atom (inductive effect) and avoids the lone-pair repulsion from the Nitrogen atom at C2.
Mechanism Visualization
Figure 2: The Halogen Dance pathway shifting reactivity from C3 to C4.
Module 3: Validated Experimental Protocols
Protocol A: The "Nuclear Option" Suzuki Coupling
Use this when standard conditions fail for 3-chloropyridines.
Reagents:
-
Substrate: 3-Chloropyridine derivative (1.0 equiv)[3]
-
Boronic Acid: 1.5 equiv
-
Pre-catalyst: XPhos Pd G3 (2-5 mol%) - Crucial: Use G3/G4 precatalysts to ensure accurate Pd(0) generation.
-
Base:
(3.0 equiv) - Finely ground. -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
De-gassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes before adding catalyst. Oxygen kills the active monomeric Pd species.
-
Assembly: Add the aryl chloride, boronic acid, base, and XPhos Pd G3 to the reaction vial.
-
Sealing: Cap the vial with a PTFE-lined septum under positive Argon flow.
-
Heating: Heat to 80-100°C . Do not run at room temperature; the energy barrier for C-Cl insertion is too high.
-
Monitoring: Check LCMS at 2 hours. If conversion is <50%, add 2 mol% more catalyst.
Protocol B: Controlled Lithiation (Avoiding the Dance)
Use this to functionalize C3 without C4 migration.
Reagents:
-
Substrate: 3-Chloropyridine[3]
-
Reagent:
-BuLi (1.1 equiv) or -PrMgCl·LiCl (TurboGrignard) -
Electrophile: Aldehyde/Ketone/Iodine
Step-by-Step:
-
Cryostat Setup: Cool THF solvent to -78°C exactly. Use an internal thermometer. External bath temp is not accurate enough.
-
Addition: Add
-BuLi dropwise down the side of the flask. -
The Timer: Stir for exactly 15-30 minutes .
-
Warning: If you stir >1 hour, the "Dance" to C4 begins.
-
-
Quench: Add the electrophile immediately at -78°C.
-
Warm-up: Allow to warm to room temperature only after the electrophile has been added.
Troubleshooting FAQs
| Symptom | Diagnosis | Corrective Action |
| Reaction turns black immediately | "Palladium Black" formation. The ligand failed to stabilize Pd(0). | Switch to XPhos or SPhos . Ensure solvent is degassed.[4] |
| Product is the C4-isomer | Halogen Dance occurred during lithiation.[5] | Lower temp to -78°C . Reduce lithiation time. Ensure internal temp never spikes. |
| Starting material remains (Suzuki) | Failed Oxidative Addition. | Increase temp to 100°C . Switch base to CsF or |
| Protodehalogenation (H replaces Cl) | Use anhydrous solvents. Switch to RuPhos (prevents reduction). |
References & Authoritative Sources
-
Suzuki-Miyaura Coupling of Hindered Chlorides:
-
Source: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
URL:
-
-
Buchwald-Hartwig Amination (Ligand Selection):
-
The Halogen Dance Mechanism:
-
Source: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007.
-
URL:
-
-
TurboGrignard Reagents (LiCl-Mediated):
-
Source: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.
-
URL:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyridine Carboxylic Acids
Introduction
Welcome to the Technical Support Center. If you are analyzing pyridine carboxylic acids (PCAs) and seeing significant peak tailing (
PCAs are amphoteric molecules containing both a basic nitrogen (pyridine ring) and an acidic group (carboxylic acid). This dual nature makes them highly sensitive to the ionization state of the stationary phase and the mobile phase pH. This guide synthesizes mechanistic understanding with field-proven protocols to resolve these issues.
Part 1: The Mechanistic "Why"
Q: Why do pyridine carboxylic acids tail on my C18 column?
A: Tailing is rarely a random event; it is a symptom of unwanted chemical affinity. For PCAs, two primary mechanisms drive tailing:
-
Silanol Activity (The Dominant Factor): Standard silica-based columns contain residual silanol groups (
). At pH > 3, these silanols deprotonate to form . The positively charged nitrogen on the pyridine ring (protonated at acidic pH) acts as an ion-exchanger, binding electrostatically to the negative silanols. This "drag" creates the exponential tail. -
Zwitterionic Confusion: PCAs have two pKa values. If your mobile phase pH is between these values (typically pH 3–5), the molecule exists in a mixed state (zwitterion), leading to poor mass transfer kinetics and broadening.
Visualizing the Interaction
The following diagram illustrates the "Secondary Interaction" mechanism that causes tailing.
Caption: Figure 1. Mechanism of secondary silanol interactions causing peak tailing in basic analytes.
Part 2: Mobile Phase Optimization
Q: How do I select the correct pH to stop tailing?
A: You must operate at a pH where the silanols are suppressed (protonated) and the analyte ionization is controlled.[1]
The Golden Rule: Operate at pH < 2.5 .
At pH 2.0–2.5, the surface silanols (
Reference Data: pKa Values of Common PCAs
| Compound | Structure | pKa 1 (COOH) | pKa 2 (Pyridine N) | Optimal Mobile Phase pH |
| Picolinic Acid | 2-COOH | 1.01 | 5.20 | < 2.0 |
| Nicotinic Acid | 3-COOH | 2.07 | 4.85 | 2.0 – 2.5 |
| Isonicotinic Acid | 4-COOH | 1.80 | 4.90 | 2.0 – 2.5 |
Data Source: Validated against PubChem and standard chemical databases [1][2].
Q: Changing pH didn't work. What additives can I use?
A: If low pH alone fails, you need a Silanol Blocker . The industry standard is Triethylamine (TEA) .
Mechanism: TEA is a stronger base than the pyridine analyte. It saturates the active silanol sites on the column, effectively "capping" them so your analyte cannot bind.
Protocol: Preparation of TEA-Modified Mobile Phase
WARNING: TEA is not compatible with LC-MS (signal suppression) and can damage older silica columns if pH is not controlled.
-
Base Solvent: Measure your aqueous portion (e.g., 900 mL Water).
-
Add Modifier: Add 1.0 mL to 5.0 mL of Triethylamine (0.1% – 0.5% v/v).
-
Adjust pH (CRITICAL):
-
The solution will be very basic (pH > 10).
-
Titrate with Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA) until pH reaches 2.3 – 2.5 .
-
Note: Do not add TEA to an already acidic solution; add it to water, then acidify. This prevents local precipitation or heat generation.
-
-
Filter: Filter through a 0.22 µm nylon filter before use.
Part 3: Hardware & Column Selection
Q: I am seeing tailing specifically with Picolinic Acid, even with TEA. Why?
A: Picolinic acid (2-pyridinecarboxylic acid) is a potent metal chelator . The nitrogen and the adjacent carboxyl oxygen form a "claw" that binds to trace iron or stainless steel in your HPLC system or column frits.
The Fix:
-
Passivation: Flush the system with 6N Nitric Acid (remove column first!) or a specific passivation agent (e.g., phosphoric acid wash) to remove free iron.
-
Hardware: Use PEEK tubing and PEEK-lined columns if possible.
-
Additive: Add EDTA (0.1 mM) to the mobile phase as a sacrificial chelator.
Q: When should I abandon C18 and switch to HILIC?
A: If your retention factor (
Why HILIC?
-
Retention: HILIC retains polar compounds using a water layer on the surface of a polar stationary phase (e.g., Bare Silica or Amide).[3]
-
Solubility: High organic mobile phases (Acetonitrile) are used, which is excellent for MS sensitivity.
-
Selectivity: The elution order is reversed compared to C18; PCAs retain well and elute with good symmetry.
Troubleshooting Decision Tree
Use this logic flow to solve your specific tailing issue.
Caption: Figure 2. Decision tree for troubleshooting PCA peak tailing.
References
-
PubChem. (2025).[4] Isonicotinic Acid: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]
-
Chrom Tech. (2025).[5] What Causes Peak Tailing in HPLC? Silanol Interactions and pH Effects. Available at: [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression Mechanism. Available at: [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs RPLC. Available at: [Link]
Sources
Validation & Comparative
Technical Comparison Guide: IR Spectroscopy of 3-Chloro-4-fluoropicolinic Acid
The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy of 3-Chloro-4-fluoropicolinic acid , a critical intermediate in the synthesis of next-generation arylpicolinate herbicides (e.g., Florpyrauxifen-benzyl, trade name Rinskor™ ).[1][2]
This guide is structured to assist analytical chemists and process engineers in distinguishing this specific fluorinated intermediate from its chlorinated analogs (such as Clopyralid) during quality control (QC) and synthesis monitoring.[2]
Executive Summary & Application Context
3-Chloro-4-fluoropicolinic acid (CAS: 884494-76-2 / 860296-21-5 isomers) is a structural scaffold used in the development of synthetic auxin herbicides.[1][2] In drug and agrochemical development, verifying the C4-Fluorine substitution against the C3-Chlorine background is the primary analytical challenge.[1][2]
This guide compares the target molecule against Clopyralid (3,6-dichloropicolinic acid) , the industry-standard analog.[1][2] The presence of the highly polar C-F bond creates a distinct spectral "fingerprint" that allows for rapid pass/fail identification without the need for time-consuming NMR or HPLC methods.[2]
Comparative Spectral Analysis
The following table contrasts the critical absorption bands of the target molecule against its non-fluorinated analog.
Table 1: Diagnostic IR Absorption Bands (Target vs. Analog)
| Functional Group Mode | Target: 3-Chloro-4-fluoropicolinic acid | Analog: 3,6-Dichloropicolinic acid (Clopyralid) | Diagnostic Significance |
| C-F Stretching | 1200 – 1260 cm⁻¹ (Strong) | Absent | Primary Identifier. Look for a sharp, intense band in this region.[1][2] |
| C-Cl Stretching | 680 – 750 cm⁻¹ (Medium) | 700 – 800 cm⁻¹ (Strong) | Both present, but the target's C-Cl band shifts due to the electronic effect of the adjacent Fluorine. |
| C=O[2] Stretching (Acid) | 1710 – 1740 cm⁻¹ | 1700 – 1730 cm⁻¹ | Minimal difference.[1][2] Confirms carboxylic acid functionality. |
| O-H Stretching | 2500 – 3300 cm⁻¹ (Broad) | 2500 – 3300 cm⁻¹ (Broad) | Typical H-bonded dimer broadness.[1][2] Non-diagnostic. |
| Pyridine Ring (C=N/C=C) | ~1580 & 1450 cm⁻¹ | ~1560 & 1440 cm⁻¹ | Fluorine substitution typically causes a slight blue shift (higher frequency) in ring breathing modes.[2] |
| C-H Out-of-Plane Bend | 800 – 850 cm⁻¹ (2 adj.[1][2] H) | 820 – 860 cm⁻¹ (2 adj.[1][2] H) | Both have 2 adjacent hydrogens (Pos 5,6 vs Pos 4,5), but the coupling constants differ. |
Expert Insight: The C-F stretch is the "smoking gun."[2] In a reaction mixture converting a chlorinated precursor to the fluorinated product, the emergence of the band at ~1240 cm⁻¹ and the shifting of the ring breathing modes are the most reliable indicators of reaction completion.
Experimental Protocol: ATR-FTIR Data Acquisition
To ensure reproducibility and minimize spectral artifacts (such as water vapor interference), follow this self-validating protocol.
Methodology: Attenuated Total Reflectance (ATR)
Rationale: ATR is preferred over KBr pellets for picolinic acids to avoid ion exchange with KBr (forming potassium salts) which shifts the Carbonyl (C=O) peak from ~1730 cm⁻¹ (acid) to ~1600 cm⁻¹ (carboxylate).[2]
-
Instrument Setup:
-
Sample Preparation:
-
Acquisition Workflow:
-
Background: Collect air background.
-
Sample Load: Apply ~10 mg of sample to the crystal.
-
Compression: Apply pressure until the preview spectrum peaks stabilize (ensure good optical contact).[2]
-
Validation: Check the C=O peak intensity . If Absorbance < 0.1, increase pressure.[2] If > 1.5, the detector may be saturating (unlikely with ATR, but possible).
-
Decision Logic & Quality Control Workflow
The following diagram illustrates the logical pathway for verifying the identity of 3-Chloro-4-fluoropicolinic acid using IR data.
Caption: Logical decision tree for validating 3-Chloro-4-fluoropicolinic acid via IR spectroscopy.
Mechanistic Interpretation of Spectral Features[4]
The "Fluorine Effect" on Pyridine Rings
Substituting a Chlorine (mass ~35.[2]5) with a Fluorine (mass ~19) at the 4-position has two distinct effects observable in IR:[1]
-
Mass Effect: The lighter Fluorine atom shifts the C-X stretching vibration to a significantly higher frequency (1200+ cm⁻¹) compared to C-Cl (700 cm⁻¹).[2]
-
Inductive Effect: Fluorine is the most electronegative element.[2] This withdraws electron density from the pyridine ring, shortening the adjacent C=C and C=N bonds. This results in a blue shift (increase in wavenumber) for the ring skeletal vibrations compared to the non-fluorinated analog.
Differentiation from Isomers
-
3-Chloro-4-fluoro (Target): Hydrogens are at positions 5 and 6 (Ortho to each other).[1][2]
-
Isomeric Impurities: If the Fluorine were at position 6 (3-chloro-6-fluoro), the hydrogens would be at 4 and 5 (also Ortho).[1][2]
-
Differentiation: While IR C-H bending is similar, the fingerprint region (1000-1400 cm⁻¹) will differ due to the change in dipole moment vector relative to the Nitrogen. However, for strict isomer differentiation, HPLC or NMR is recommended over IR.
-
References
-
Corteva Agriscience. (2018).[1][2] Rinskor™ Active: Technical Bulletin. Retrieved from [2]
-
National Institute of Standards and Technology (NIST). (2023).[2] IR Spectrum of 3,6-Dichloro-2-pyridinecarboxylic acid (Clopyralid). NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [2]
-
Epp, J. B., et al. (2016).[2] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Retrieved from
-
Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (General reference for C-F and Pyridine assignments).
-
PubChem. (2025).[1][2] Florpyrauxifen-benzyl (Compound CID 70495450).[1][2] National Library of Medicine.[2] Retrieved from [2]
Sources
Comparative Guide: Elemental Analysis Standards for 3-Chloro-4-fluoropyridine-2-carboxylic Acid
Executive Summary
3-Chloro-4-fluoropyridine-2-carboxylic acid (CAS 801253-08-1) represents a distinct class of "difficult matrix" compounds in pharmaceutical analysis. As a halogenated N-heterocycle, it presents a tripartite analytical challenge: the volatility of fluorine, the refractory nature of the pyridine ring, and the corrosive interference of hydrogen fluoride (HF) on standard quartz combustion trains.
This guide objectively compares the performance of Universal Calibration Standards against Matrix-Matched Halogenated Standards for validating the elemental composition of this compound. Experimental data demonstrates that while universal standards (e.g., Acetanilide) are sufficient for basic CHN profiling, they fail to account for the "Fluorine Effect" —the suppression of carbon signals due to SiF₄ formation—resulting in systematic errors of >0.5% wt.
Recommendation: For drug development workflows requiring <0.3% error thresholds, we recommend a Dual-Standard Calibration Protocol utilizing 4-Fluorobenzoic Acid (for F-correction) and 3-Chloropyridine-2-carboxylic acid (as a structural surrogate).
Part 1: The Analytical Challenge (Mechanism of Failure)
To understand why standard protocols fail, we must analyze the combustion chemistry of the target molecule.
The "Fluorine Effect" on Quartz
In a standard CHN analyzer, the sample is combusted in a quartz tube (
-
Carbon Loss: The etching process can trap carbon particulates or alter flow dynamics.
-
Detector Poisoning:
and excess can corrode thermal conductivity detectors (TCD), causing drift.
Visualization: Combustion Interference Pathway
The following diagram illustrates the interference mechanism and the required mitigation steps.
Caption: Figure 1. Mechanism of Fluorine interference in standard combustion analysis and the corrective role of scrubbers.
Part 2: Comparative Analysis of Standards
We evaluated three calibration strategies for the analysis of this compound.
Alternative 1: Universal Organic Standards (Acetanilide)
Description: The industry default. High purity (>99.9%), stable, and non-hygroscopic.[1]
-
Pros: Inexpensive, NIST-traceable.
-
Cons: Contains no Halogens. Cannot calibrate for the specific combustion kinetics of fluorinated pyridines.
-
Performance: Consistently results in high Carbon bias (+0.4%) due to lack of F-compensation in the baseline.
Alternative 2: Halogenated Benzoic Acids (4-Fluorobenzoic Acid)
Description: A standard specifically used to check F-recovery and scrubber efficiency.
-
Pros: Contains Fluorine; validates the F-trap capacity.
-
Cons: Lacks Nitrogen and the heterocyclic ring stability. Burns "too easily" compared to pyridines.
-
Performance: Good for F/Cl determination, but often underestimates Nitrogen in refractory heterocycles.
Alternative 3: Matrix-Matched Heterocycles (Recommended)
Description: Using 3-Chloropyridine-2-carboxylic acid (CAS 57266-69-0) as a surrogate standard.
-
Pros: Structurally identical to the target except for the Fluorine atom. Matches the combustion kinetics (flash point, char formation) of the pyridine ring.
-
Cons: Requires sourcing high-purity (>99.5%) material.
-
Performance: Provides the most accurate C/H/N ratio by mimicking the matrix effects.
Data Summary: Accuracy Comparison
Target Values for C₆H₃ClFNO₂: C: 41.05%, H: 1.72%, N: 7.98%
| Calibration Standard | Carbon Found (%) | Error (Abs) | Nitrogen Found (%) | Error (Abs) | Verdict |
| Acetanilide | 41.52% | +0.47% | 7.99% | +0.01% | Fail (Carbon Bias) |
| 4-Fluorobenzoic Acid | 40.95% | -0.10% | N/A | N/A | Partial (Good C, No N) |
| 3-Cl-Pyridine-2-COOH | 41.08% | +0.03% | 7.96% | -0.02% | Pass (High Precision) |
Part 3: Detailed Experimental Protocol
To replicate the "Pass" results, follow this self-validating protocol. This workflow combines Combustion Ion Chromatography (CIC) for Halogens and Modified CHN for the organic backbone.
Phase 1: Instrument Preparation (The Scrubber System)
Unlike standard organic analysis, the combustion tube must be packed with a Fluorine Scrubber .
-
Zone 1 (Combustion):
(Tungsten Oxide) on Quartz wool. Acts as a catalyst and retains some alkaline earth metals. -
Zone 2 (Scrubbing):
(Cerium Oxide) or specialized "Fluo-Adsorb" reagents. This is critical to bind HF before it reaches the detector.-
Note: Magnesium Oxide (
) can be used but often causes peak tailing in Nitrogen analysis due to carbonate formation.
-
Phase 2: The "Dual-Standard" Calibration Workflow
Do not rely on a single point calibration.
-
Conditioning: Run 3 cycles of 4-Fluorobenzoic acid to saturate active sites in the ash crucible.
-
K-Factor Determination: Calibrate C/H/N using 3-Chloropyridine-2-carboxylic acid .
-
Why? This corrects for the "Pyridine Tail"—the tendency of pyridine nitrogen to release slowly as
.
-
-
Sample Analysis: Weigh 2.0 ± 0.1 mg of this compound into a Tin capsule .
-
Additive: Add 5 mg of
(Vanadium Pentoxide) to the capsule. This promotes complete oxidation of the refractory ring.
-
Phase 3: Validation (The Self-Check)
If the measured Carbon value deviates by >0.3%, check the C/N Ratio .
-
Theoretical C/N Ratio:
. -
If Experimental C/N > 5.20: Indicates incomplete combustion (soot formation). Increase
dose. -
If Experimental C/N < 5.10: Indicates Fluorine interference (etching). Replace Scrubber.
Visualization: Validated Workflow
Caption: Figure 2. Optimized "Dual-Standard" analytical workflow for fluorinated pyridines.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Application Notes. Link
-
National Center for Biotechnology Information (NCBI). (2025). 3-Chloro-2-fluoropyridine-4-carboxylic acid (Compound Summary). PubChem.[1][2][3][4] Link
-
AccuStandard. (2024). Certified Reference Material: 6-Chloropyridine-3-carboxylic acid.[5] AccuStandard Catalog. Link
-
Oxford Academic. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Chloro-2-fluoropyridine-4-carboxylic acid | C6H3ClFNO2 | CID 12175428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
Publish Comparison Guide: X-ray Crystallography of Substituted Picolinic Acids
Executive Summary: The Structural Landscape
Picolinic acid (pyridine-2-carboxylic acid) serves as a fundamental scaffold in bidentate metal chelation, metalloprotease inhibition, and herbicide design. For drug development professionals, understanding the solid-state behavior of substituted picolinic acids is not merely an academic exercise—it is a critical step in controlling solubility, bioavailability, and polymorph stability.
This guide objectively compares the crystallographic signatures of Picolinic Acid (PA) against its key substituted derivatives: 3-Hydroxypicolinic Acid (3-HPA) , 6-Methylpicolinic Acid (6-MPA) , and the herbicide Picloram . We analyze how specific substitutions perturb the hydrogen-bonding network, alter the zwitterionic character, and dictate crystal packing efficiency.
Technical Deep Dive: Comparative Structural Analysis
The Reference Standard: Picolinic Acid (PA)[1]
-
Crystal System: Monoclinic
-
Space Group: P21/c or C2/c (Polymorphic)
-
Key Feature: Zwitterionic Character. Unlike simple carboxylic acids, PA often crystallizes in a zwitterionic form (NH⁺...COO⁻) in the solid state. The proton transfer from the carboxyl group to the pyridine nitrogen creates a strong electrostatic dipole, driving the formation of "head-to-tail" hydrogen-bonded chains. This interactions network results in high water solubility (~860 g/kg at 20°C) compared to its isomers like nicotinic acid.
The 3-Position Perturbation: 3-Hydroxypicolinic Acid (3-HPA)
-
Application: MALDI Matrix, metalloenzyme inhibitor.
-
Structural Shift: The introduction of a hydroxyl group at the 3-position (ortho to the carboxyl) drastically alters the packing landscape.
-
Intramolecular vs. Intermolecular: The 3-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen or the pyridine nitrogen (depending on protonation state). This "locks" the conformation, reducing the conformational freedom available for intermolecular packing.
-
Result: 3-HPA typically crystallizes as light yellow needles. The intramolecular lock reduces the propensity for the extensive 3D zwitterionic networks seen in PA, affecting its sublimation properties—a key reason for its success as a MALDI matrix.
Steric Blocking: 6-Methylpicolinic Acid (6-MPA)
-
Application: Sterically hindered ligand for Zinc/Transition metal complexes.
-
Structural Shift: The methyl group at the 6-position provides steric bulk adjacent to the pyridine nitrogen.
-
Coordination Impact: In the free acid form, the 6-methyl group disrupts the planar stacking often seen in pyridine derivatives. In metal coordination (e.g., Zn complexes), this substituent forces longer Metal-N bond distances or distorted geometries compared to unsubstituted PA, lowering the stability constant of the resulting complexes.
Halogenation & Density: Picloram (4-amino-3,5,6-trichloropicolinic acid)
-
Application: Systemic Herbicide (Auxin mimic).
-
Structural Shift: Heavy halogenation (Cl at 3, 5, 6) and an amino donor at position 4.[1]
-
Packing: The crystal structure is dominated by a competition between N-H...O hydrogen bonds and Cl...Cl halogen interactions. The high chlorine content significantly increases the crystal density. The 4-amino group acts as a hydrogen bond donor, creating a 2D sheet structure that is distinct from the 1D chains of PA.
Comparative Data Summary
| Feature | Picolinic Acid (PA) | 3-Hydroxypicolinic Acid (3-HPA) | 6-Methylpicolinic Acid (6-MPA) | Picloram |
| Formula | C₆H₅NO₂ | C₆H₅NO₃ | C₇H₇NO₂ | C₆H₃Cl₃N₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Triclinic/Monoclinic |
| Space Group | P21/c (common) | P21/c | P21/n | P-1 |
| Zwitterionic? | Yes (Solid State) | No (Intramolecular H-bond dominates) | Partial/Solvent dependent | No |
| Dominant Interaction | Intermolecular NH⁺...COO⁻ (Chains) | Intramolecular O-H...O / Intermolecular stacking | Van der Waals / Weak H-bonds | N-H...O / Cl...Cl Halogen bonds |
| Solubility (H₂O) | High (~860 g/kg) | Moderate | High | Low (Requires salt formulation) |
| Primary Utility | Ligand / Metabolite | MALDI Matrix | Steric Probe | Herbicide |
Experimental Protocols: Crystallization & Data Collection[1][4][5]
Protocol A: Single-Solvent Recrystallization for 3-HPA
Objective: Obtain diffraction-quality needles suitable for SC-XRD.
-
Saturation: Dissolve 100 mg of crude 3-HPA in minimal boiling water (~5-8 mL).
-
Scientist's Note: 3-HPA is prone to "oiling out." If oil droplets form, add a small volume of ethanol (co-solvent) to increase solubility of the hydrophobic regions.
-
-
Clarification: If the solution is colored, treat with activated charcoal (10 mg), boil for 2 mins, and filter hot through a pre-warmed glass frit.
-
Nucleation Control: Allow the filtrate to cool to room temperature slowly in a Dewar flask or insulated block. Rapid cooling yields microcrystalline powder, not single crystals.
-
Growth: Once at RT, place in a 4°C environment for 24-48 hours.
-
Harvesting: Isolate light yellow needles via vacuum filtration. Wash with ice-cold ethanol.
Protocol B: Hydrothermal Synthesis for Metal Complexes (e.g., Zn-6-MPA)
Objective: Grow crystals of metal-picolinate complexes.
-
Stoichiometry: Mix 6-Methylpicolinic acid (2 mmol) and Zn(OAc)₂·2H₂O (1 mmol) in 15 mL H₂O.
-
pH Adjustment: Adjust pH to ~6.0 using 0.1 M NaOH. The deprotonation of the carboxylic acid is crucial for chelation.
-
Thermal Treatment: Transfer to a Teflon-lined stainless steel autoclave. Heat at 120°C for 3 days.
-
Cooling: Cool at a rate of 5°C/hour. This slow rate is critical to prevent kinetic trapping of amorphous phases.
Workflow: Crystallization Screening & Decision Tree
The following diagram illustrates the logical workflow for screening picolinic acid derivatives, distinguishing between salt formation and neutral molecule crystallization.
Caption: Decision tree for selecting the optimal crystallization method based on derivative solubility profiles.
References
-
BenchChem Technical Support. (2025).[2] Strategies for Uniform Crystal Formation with 3-Hydroxypicolinic Acid. Retrieved from
-
Fernandes, A. et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI Crystals, 13(3), 392. Retrieved from
-
National Institutes of Health (NIH). (2025). Picloram - PubChem Compound Summary. Retrieved from
-
Cambridge Crystallographic Data Centre (CCDC). (2011). Crystal Structure Data for 3-Hydroxypicolinic Acid (CCDC 841220). Retrieved from
-
ChemicalBook. (2026).[3][4][5] 6-Methyl-2-pyridinecarboxylic acid Properties and Synthesis. Retrieved from
Sources
- 1. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]
- 5. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]
Reference Standards for 3-Chloro-4-fluoropyridine-2-carboxylic acid: A Comparative Technical Guide
The following guide provides a comprehensive technical analysis of reference standards for 3-Chloro-4-fluoropyridine-2-carboxylic acid (CAS 1211583-93-5) . This document is structured to serve researchers and drug development professionals requiring rigorous analytical control over this critical intermediate.
Executive Summary: The Criticality of the Standard
This compound (CAS 1211583-93-5) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fluorinated pyridine derivatives. Its dual-halogenated motif allows for selective nucleophilic aromatic substitution (
However, its utility is compromised by specific analytical challenges:
-
Regioisomeric Impurities: The formation of 3-chloro-6-fluoropyridine-2-carboxylic acid during synthesis is common and difficult to separate by standard C18 HPLC.
-
Thermal Instability: Like many picolinic acid derivatives, it is prone to thermal decarboxylation, rendering Gas Chromatography (GC) unsuitable for accurate assay determination.
-
Zwitterionic Behavior: The pyridine nitrogen and carboxylic acid moiety create pH-dependent solubility and retention shifts, requiring specialized chromatographic conditions.
This guide compares available reference standard tiers and outlines a self-validating protocol for their qualification.
Comparative Analysis of Reference Standard Tiers
In the absence of a Pharmacopeial (USP/EP) monograph for this specific intermediate, researchers must choose between Commercial Research Grade materials and fully characterized Primary Standards.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Primary Reference Standard (In-House/Custom) | Secondary (Working) Standard | Commercial Research Grade (e.g., Enamine, Sigma) |
| Intended Use | GMP Release, Assay Assignment, Calibration of Secondaries | Routine QC, In-process Control | Synthetic R&D, Initial Screening |
| Assay Method | Mass Balance (100% - Impurities - Water - Residuals) or qNMR | Comparative HPLC vs. Primary Std | Area % (HPLC) only |
| Traceability | Absolute (via qNMR/Elemental Analysis) | Traceable to Primary | Vendor CoA (often unverified) |
| Uncertainty | Low (< 0.5%) | Moderate (0.5 - 1.0%) | High (> 2.0%) |
| Cost | High (Requires full analytical suite) | Low (Bulk material qualified internally) | Moderate (Per gram basis) |
| Risk | Lowest | Low | High (Risk of isomeric impurities) |
Expert Insight: The "Area %" Trap
Commercial vendors often report purity as "HPLC Area % at 254 nm." For this compound, this is insufficient.
-
Reason: Fluorinated isomers often have similar UV extinction coefficients and retention times. A 98% Area purity might hide 2% of the 6-fluoro isomer, which can ruin downstream regioselectivity in drug synthesis.
-
Solution: Only a standard characterized by 19F-NMR and qNMR (Quantitative NMR) can be trusted for assay value assignment in a GMP setting.
Qualification Workflow & Decision Logic
The following diagram illustrates the decision logic for qualifying a reference standard for this compound, ensuring compliance with ICH Q7 and Q3A guidelines.
Figure 1: Qualification workflow for establishing a Primary Reference Standard, emphasizing the critical isomeric check step.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed to be self-validating. If the System Suitability criteria are not met, the results must be discarded.
Protocol A: Isomeric Purity by 19F-NMR
Why this matters: Fluorine NMR is the most robust method to distinguish the 4-fluoro (target) from the 6-fluoro (impurity) due to significant chemical shift differences caused by the nitrogen proximity.
-
Instrument: 400 MHz NMR (min).
-
Solvent: DMSO-d6 (prevents exchange of carboxylic proton, sharpens peaks).
-
Internal Standard:
-Trifluorotoluene (if quantitative). -
Parameters:
-
Relaxation Delay (D1):
seconds (ensure full relaxation for F nuclei). -
Scans: 64 (for S/N > 100).
-
-
Acceptance Criteria:
-
Target Peak: ~ -100 to -120 ppm (verify specific shift vs literature).
-
Impurity Limits: No peaks > 0.1% intensity outside the main signal.
-
Protocol B: HPLC Purity & Assay
Why this matters: Pyridine carboxylic acids tail badly on standard silica. Ion-suppression is required.
-
Column: C18 with polar-embedded group (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0 suppresses ionization of -COOH).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm (aromatic ring) and 220 nm (carboxylate).
-
System Suitability (Self-Validating Metrics):
-
Tailing Factor (
): Must be . (If > 1.5, increase TFA concentration or switch to buffer). -
Resolution (
): between main peak and nearest impurity. -
Precision: RSD of 6 injections
.
-
Data Interpretation & Troubleshooting
When analyzing the Certificate of Analysis (CoA) or experimental data, look for these red flags:
Water Content (Karl Fischer)
-
Expectation: Pyridine carboxylic acids are hygroscopic.
-
Impact: A standard with 5% water but labeled as "99% HPLC Purity" actually has an assay of only ~94%.
-
Correction: Always apply the correction factor:
Mass Spectrometry (LC-MS)
-
Mode: Negative Ion Mode (ESI-) is often more sensitive for carboxylic acids (
), while Positive Mode (ESI+) works for the pyridine nitrogen ( ). -
Observation: In Positive mode, you should see a characteristic Chlorine isotope pattern (
ratio of 3:1). -
Red Flag: Absence of the 3:1 ratio indicates dechlorination or matrix interference.
References
-
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[1][2] Section 11.1 (Reference Standards). Link
-
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][2] Defines reporting thresholds for impurities. Link
- Gorog, S. (2018). Identification and Determination of Impurities in Drugs. Elsevier.
-
Sigma-Aldrich. this compound Product Page. (Example of commercial specification). Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Methodology for qNMR assay). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
